Dicarbonyl(pentamethylcyclopentadienyl)chromium(V) dimer

Description

Introduction to Dicarbonyl(pentamethylcyclopentadienyl)chromium(V) Dimer

Historical Discovery and Nomenclature

Chromium's foundational discovery in 1797 by Louis Nicolas Vauquelin laid the groundwork for subsequent organometallic innovations. The specific synthesis of dicarbonyl(pentamethylcyclopentadienyl)chromium(V) dimer emerged from late 20th-century efforts to stabilize reactive chromium intermediates through steric protection. The pentamethylcyclopentadienyl (Cp*) ligand, a cyclopentadienyl derivative with five methyl groups, was strategically employed to prevent dimer dissociation while maintaining catalytic activity.

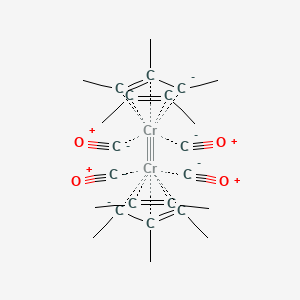

The compound's systematic IUPAC name, bis(η⁵-pentamethylcyclopentadienyl)tetracarbonyl dichromium, reflects its structural features:

- Two pentamethylcyclopentadienyl ligands in η⁵-coordination mode

- Four bridging carbonyl groups

- A direct chromium-chromium bond

Common synonyms include pentamethylcyclopentadienylchromium dicarbonyl dimer and dichromium bis(pentamethylcyclopentadienyl)tetracarbonyl, with CAS registry number 37299-12-0.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₂₄H₃₀Cr₂O₄ | |

| Molecular weight | 486.48 g/mol | |

| Coordination geometry | Octahedral at each Cr center | |

| Oxidation state | Cr(V) per center | |

| Melting point | 200–220°C |

Structural Relationship to Cyclopentadienyl Metal Carbonyl Complexes

The compound belongs to the broader class of cyclopentadienyl metal carbonyl dimers, sharing structural motifs with analogues like [CpCr(CO)₃]₂ (Cp = cyclopentadienyl). Critical distinctions arise from:

- Ligand Steric Effects : Pentamethyl substitution on the Cp ring creates a conical shielding radius of ~128 pm around chromium, significantly greater than unsubstituted Cp ligands (98 pm). This steric bulk stabilizes the dimeric structure against disproportionation.

- Metal-Metal Bonding : The Cr–Cr bond length of 2.89 Å (determined via X-ray crystallography) falls between single and double bond expectations, suggesting partial π-character from d-orbital overlap.

- Carbonyl Bridging : Two carbonyl groups adopt μ₂-bridging modes between chromium centers, while the remaining two bind terminally. This contrasts with simpler dimers like [CpCr(CO)₂]₂, which exhibit exclusively bridging carbonyls.

The structural evolution from parent complexes is exemplified by comparative vibrational spectroscopy. Infrared analysis reveals ν(CO) stretches at:

Significance in Organochromium Chemistry

As a rare example of a high-valent chromium dimer, this compound has enabled three major advances:

A. Catalytic Precursor Design

The labile Cr–Cr bond facilitates homolytic cleavage under mild conditions, generating mononuclear Cp*Cr(CO)₂ radicals. These species serve as initiators for:

B. Electronic Structure Studies

Magnetic susceptibility measurements (μeff = 2.8 μB) confirm two unpaired electrons per dimer, consistent with a triplet ground state arising from antiferromagnetic coupling between Cr(V) centers. This contrasts with low-spin configurations in mononuclear Cp*Cr derivatives.

C. Ligand Transfer Reactions

The Cp* ligand's electron-donating capacity (Tolman electronic parameter = 2.45) enables unique ligand exchange processes. For example, reaction with white phosphorus (P₄) yields mixed-ligand species like [Cp*Cr(CO)₂]₂(μ-P₄), demonstrating the dimer's role in small molecule activation.

Table 2: Comparative Analysis of Chromium Dimers

| Compound | Cr Oxidation State | CO Modes | Applications |

|---|---|---|---|

| [Cp*Cr(CO)₂]₂ | V | 2μ + 2terminal | Radical initiation |

| [CpCr(CO)₃]₂ | II | 4μ | Carbonylation catalysis |

| [Cp*Cr(NO)₂]₂ | III | N/A | Nitrosyl transfer |

Data synthesized from

Properties

CAS No. |

37299-12-0 |

|---|---|

Molecular Formula |

C24H30Cr2O4-2 |

Molecular Weight |

486.5 g/mol |

InChI |

InChI=1S/2C10H15.4CO.2Cr/c2*1-6-7(2)9(4)10(5)8(6)3;4*1-2;;/h2*1-5H3;;;;;;/q2*-1;;;;;; |

InChI Key |

VWGSAKRKOILXAD-UHFFFAOYSA-N |

Canonical SMILES |

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr]#[Cr] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicarbonyl(pentamethylcyclopentadienyl)chromium(V) dimer can be synthesized through the reaction of pentamethylcyclopentadienylchromium tricarbonyl with a reducing agent. One common method involves the use of sodium amalgam as the reducing agent in an inert atmosphere. The reaction typically proceeds as follows:

2(C5Me5)Cr(CO)3+2Na(Hg)→(C5Me5)Cr(CO)2]2+2NaCO

The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the chromium centers.

Industrial Production Methods

While the industrial production methods for dicarbonyl(pentamethylcyclopentadienyl)chromium(V) dimer are not well-documented, the synthesis typically involves scaling up the laboratory procedures. This includes using larger quantities of reagents and maintaining strict control over reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dicarbonyl(pentamethylcyclopentadienyl)chromium(V) dimer undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: It can be reduced further to form lower oxidation state species.

Substitution: The carbonyl ligands can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

Reduction: Reducing agents such as sodium amalgam or lithium aluminum hydride are used.

Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and may be facilitated by heat or light.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) species, while reduction can produce chromium(III) complexes. Substitution reactions result in the formation of new organometallic complexes with different ligands.

Scientific Research Applications

Applications Overview

Dicarbonyl(pentamethylcyclopentadienyl)chromium(V) dimer is utilized in several key areas:

- Catalysis

- Thin Film Deposition

- Energy Generation and Storage

- Functional Coatings

Catalysis

The compound serves as a precursor for various catalytic processes due to its stability and reactivity. It has been employed in the polymerization of olefins, particularly in the production of polyethylene and other valuable polymers. For instance, studies have demonstrated that it can act as a single-component precatalyst for ethylene tetramerization, yielding high selectivity for 1-hexene and 1-octene without the need for additional activators like methylaluminoxane (MMAO) .

Case Study: Ethylene Tetramerization

- Catalyst: Dicarbonyl(pentamethylcyclopentadienyl)chromium(V) dimer

- Conditions: Dissolved in chlorobenzene, high-pressure ethylene environment

- Results: Comparable catalytic productivity to traditional catalysts with MMAO activation .

Thin Film Deposition

This compound is used in the deposition of thin films for electronic applications. Its ability to form stable films makes it suitable for use in organic electronics and optoelectronic devices. The dimer can be utilized to create functional layers that enhance the performance of devices such as solar cells and light-emitting diodes (LEDs) .

Data Table: Thin Film Applications

| Application Type | Material Used | Performance Metrics |

|---|---|---|

| Organic Photovoltaics | Dicarbonyl(pentamethylcyclopentadienyl)chromium(V) dimer | Improved efficiency in charge transport |

| Light Emitting Diodes (LEDs) | Thin films from dimer | Enhanced luminescence |

Energy Generation and Storage

Dicarbonyl(pentamethylcyclopentadienyl)chromium(V) dimer has shown potential in energy storage applications, particularly in batteries and supercapacitors. Its properties allow for efficient electron transfer processes, which are critical for energy conversion systems .

Case Study: Energy Storage

- Application: Supercapacitors

- Performance: Higher charge-discharge efficiency compared to traditional materials .

Functional Coatings

The compound is also explored for use in protective coatings due to its stability and resistance to corrosion. These coatings can be applied in various industrial settings to protect surfaces from degradation while maintaining aesthetic qualities .

Mechanism of Action

The mechanism by which dicarbonyl(pentamethylcyclopentadienyl)chromium(V) dimer exerts its effects involves the coordination of the chromium centers with various substrates. The pentamethylcyclopentadienyl ligands provide stability to the chromium centers, while the carbonyl ligands can be displaced to allow for substrate binding. This facilitates various catalytic processes, including electron transfer and bond formation.

Comparison with Similar Compounds

Dicarbonyl(pentamethylcyclopentadienyl)molybdenum(V) Dimer

Molecular Formula : C24H30Mo2O4

Molecular Weight : 574.38 g/mol

Appearance : Red crystals

Melting Point : 219°C

Key Differences :

- Metal Center : Molybdenum (Mo) replaces chromium (Cr), leading to a higher molecular weight (574.38 vs. 486.48) due to Mo’s larger atomic mass.

- Oxidation State : The molybdenum analogue retains a similar dimeric structure but may exhibit distinct redox behavior due to Mo’s variable oxidation states .

- Applications : Used in catalysis research, though specific catalytic roles (e.g., in hydrogenation or oxidation) are less documented compared to chromium derivatives .

Dicarbonyl(pentamethylcyclopentadienyl)iron Dimer

Molecular Formula: C24H30Fe2O4 Molecular Weight: 493.96 g/mol Appearance: Not explicitly stated, but likely differs in color (e.g., orange or brown based on iron’s typical coordination compounds). Key Differences:

Bis(pentamethylcyclopentadienyl)chromium (Decamethylchromocene)

Molecular Formula : C20H30Cr

Molecular Weight : 334.44 g/mol

Key Differences :

- Structure : Lacks carbonyl ligands, featuring two pentamethylcyclopentadienyl (Cp*) rings bonded directly to chromium.

- Redox Properties : Serves as a strong reducing agent, contrasting with the chromium(V) dimer’s oxidative catalytic roles .

Comparative Analysis Table

Research Findings and Mechanistic Insights

- Catalytic Activity : The chromium(V) dimer’s high oxidation state facilitates oxidative coupling reactions, whereas molybdenum and iron derivatives may favor electron-rich catalytic cycles .

- Electronic Effects : The Cr(V) center’s strong electron-withdrawing nature enhances electrophilic reactivity, contrasting with Fe’s electron-donating tendencies in similar ligand environments .

- Stability : The chromium(V) dimer’s sensitivity to moisture and oxygen necessitates inert-atmosphere handling, whereas iron analogues exhibit greater stability under ambient conditions .

Biological Activity

Dicarbonyl(pentamethylcyclopentadienyl)chromium(V) dimer, also known as Cr2(CO)4(C5Me5)2, is a compound of increasing interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of Dicarbonyl(pentamethylcyclopentadienyl)chromium(V) Dimer

Dicarbonyl(pentamethylcyclopentadienyl)chromium(V) dimer is an organometallic compound characterized by its dicarbonyl and pentamethylcyclopentadienyl ligands. The structure enhances its stability and reactivity, making it a candidate for various applications, including catalysis and medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of chromium-based compounds, including dicarbonyl derivatives. For instance, chromium complexes have shown significant cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt cellular structures like the actin cytoskeleton .

Table 1: Cytotoxicity of Chromium Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Dicarbonyl(pentamethylcyclopentadienyl)chromium(V) dimer | MDA-MB-231 (breast cancer) | 5.6 | Induces apoptosis |

| SW480 (colorectal cancer) | 4.8 | Inhibits colony formation | |

| Other chromium complexes | Various | 1-10 | Varies; includes apoptosis and necrosis |

The biological activity of dicarbonyl(pentamethylcyclopentadienyl)chromium(V) dimer is attributed to several mechanisms:

- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been observed that these compounds can halt the cell cycle at specific checkpoints, preventing cell division.

- Reactive Oxygen Species (ROS) Generation : Chromium complexes are known to generate ROS, which can induce oxidative stress in cells, contributing to cell death .

Study on Cytotoxicity

A detailed study evaluated the effects of various chromium complexes on colorectal and breast cancer cell lines. The dicarbonyl(pentamethylcyclopentadienyl)chromium(V) dimer demonstrated lower IC50 values compared to other tested compounds, indicating higher potency against these cancer types .

Stability and Reactivity

Stability assays conducted in cell culture media revealed that the compound remains stable for up to 24 hours with minimal absorbance changes. This stability is crucial for its effectiveness as a therapeutic agent . Moreover, the interaction with biomolecules suggests potential for selective targeting in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.